molecular formula C10H8O2 B14424761 Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylate CAS No. 86031-45-0

Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylate

Cat. No.: B14424761
CAS No.: 86031-45-0
M. Wt: 160.17 g/mol
InChI Key: YPJDLRNYLKABQX-UHFFFAOYSA-N
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Description

Methyl bicyclo[420]octa-1,3,5,7-tetraene-3-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylate typically involves a multi-step process. One common method includes the use of terminal aryl alkynes and a rhodium (I) complex as a catalyst. This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of tandem catalysis and the use of efficient catalytic systems are likely to be employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the creation of advanced materials and polymers.

Mechanism of Action

The mechanism of action of methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to engage in unique interactions with enzymes and receptors, potentially modulating their activity. Detailed studies on its exact mechanism are still ongoing, but it is believed to influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5,7-tetraene: Shares a similar bicyclic structure but lacks the carboxylate group.

    Bicyclo[4.2.0]octa-1,3,5-triene: Another related compound with a slightly different ring structure.

Uniqueness

Methyl bicyclo[420]octa-1,3,5,7-tetraene-3-carboxylate is unique due to the presence of the carboxylate group, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

methyl bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-12-10(11)9-5-3-7-2-4-8(7)6-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJDLRNYLKABQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544909
Record name Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86031-45-0
Record name Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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